molecular formula C8H4F2O4 B139103 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid CAS No. 126120-85-2

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B139103
CAS No.: 126120-85-2
M. Wt: 202.11 g/mol
InChI Key: ZGAQVJDFFVTWJK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is an organic compound with the molecular formula C8H4F2O4 and a molecular weight of 202.11 g/mol . It is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a benzodioxole ring. This compound is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid typically involves the fluorination of 1,3-benzodioxole derivatives. One common method is the reaction of 1,3-benzodioxole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: As a precursor for the development of pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is unique due to its combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-8(10)13-5-3-1-2-4(7(11)12)6(5)14-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQVJDFFVTWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378870
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126120-85-2
Record name 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid
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Customer
Q & A

Q1: What makes 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid unique in terms of its reactivity?

A: this compound demonstrates a fascinating duality in its reactivity. While the parent compound, 2,2-difluoro-1,3-benzodioxole, exhibits exceptional acidity at the 4-position [, ], the presence of the carboxylic acid group allows for further functionalization. This carboxylic acid moiety can be strategically exploited to introduce new substituents by reacting it with organolithium compounds, ultimately leading to the formation of ketones []. This dual reactivity makes it a versatile building block for creating diverse chemical structures.

Q2: The research mentions difficulties in lithiating specific positions on the 2,2-difluoro-1,3-benzodioxole ring system. Can you elaborate on this and its implications for synthesis?

A: Lithiation, the process of introducing a lithium atom onto a molecule, is a crucial step in many organic synthesis strategies. While the 4-position of 2,2-difluoro-1,3-benzodioxole readily undergoes lithiation due to its high acidity, accessing other positions on the ring proves more challenging [, ]. For instance, lithiation at the 5-position is only feasible when there are no unoccupied sites adjacent to the oxygen atoms within the ring system []. This regioselectivity highlights the importance of protecting groups, such as trialkylsilyl groups, in controlling the lithiation site and enabling further derivatization at desired positions []. Understanding these regioselectivity challenges is crucial for designing successful synthetic routes to more complex 2,2-difluoro-1,3-benzodioxole derivatives.

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